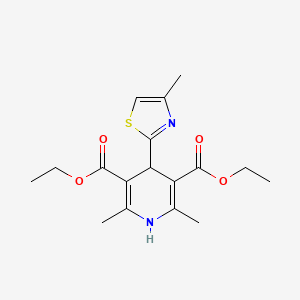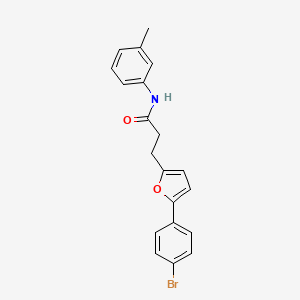![molecular formula C20H6Cl13NO2 B11953781 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene CAS No. 67102-97-0](/img/structure/B11953781.png)
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene is a highly chlorinated organic compound. Its complex structure and high chlorine content make it a subject of interest in various fields of scientific research, particularly in chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene typically involves multiple steps of chlorination and nitration. The starting materials are usually simpler organic compounds that undergo a series of reactions to introduce the chlorine and nitro groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves controlled chlorination and nitration reactions in a batch or continuous flow system. The use of catalysts and specific reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitrogen dioxide, while reduction can produce an amine derivative.
Scientific Research Applications
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of heavy chlorination on organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in toxicology studies.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those requiring high chlorine content.
Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene exerts its effects is primarily through its high chlorine content and nitro group. The chlorine atoms can interact with various molecular targets, leading to changes in chemical reactivity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall behavior in different environments.
Comparison with Similar Compounds
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can be compared with other highly chlorinated organic compounds, such as:
Hexachlorobenzene: Similar in terms of high chlorine content but lacks the nitro group.
Pentachloronitrobenzene: Contains both chlorine and nitro groups but has a simpler structure.
Polychlorinated biphenyls (PCBs): A group of compounds with varying degrees of chlorination, used in industrial applications.
The uniqueness of this compound lies in its complex structure and the combination of high chlorine content with a nitro group, making it a valuable compound for specialized research and applications.
Properties
CAS No. |
67102-97-0 |
|---|---|
Molecular Formula |
C20H6Cl13NO2 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
1,4,5,6,7,11,16,17,18,19,19,20,20-tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H6Cl13NO2/c21-5-1-3-4(2-6(5)34(35)36)8-10(18(29)14(25)12(23)16(8,27)20(18,32)33)9-7(3)15(26)11(22)13(24)17(9,28)19(15,30)31/h1-2,7-10H |
InChI Key |
KSAWMTRQDBHJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3C(C4C(C2=CC(=C1[N+](=O)[O-])Cl)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



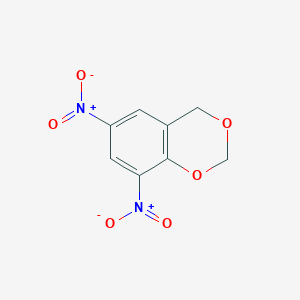
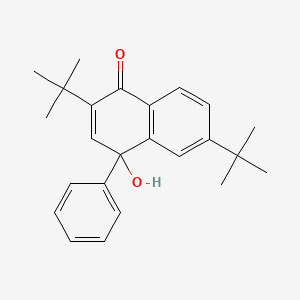
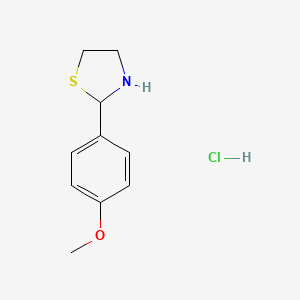
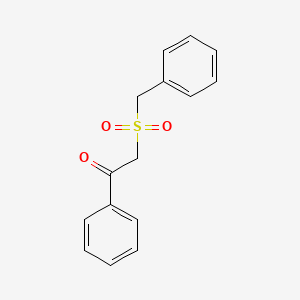
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)

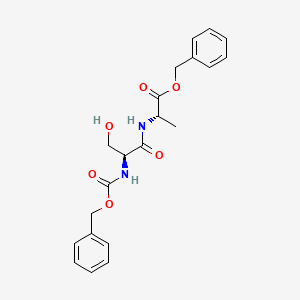
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)
